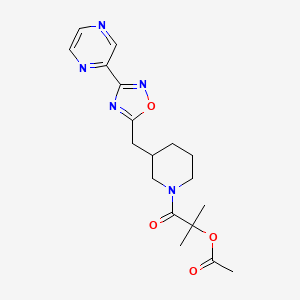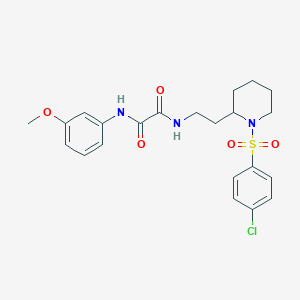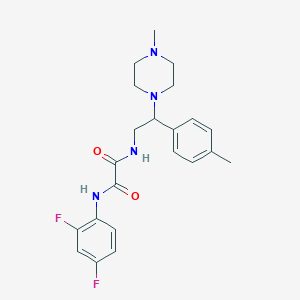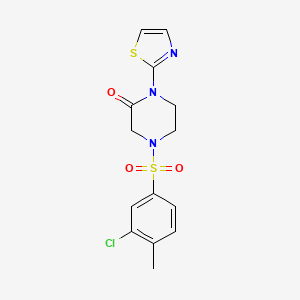![molecular formula C116H96Cl2N4P4Ru2 B2557038 (1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride CAS No. 212210-87-2](/img/structure/B2557038.png)
(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organometallic compound involving ruthenium, phosphine ligands, and diamine ligands . It’s likely used in catalysis or other advanced chemical reactions .
Synthesis Analysis
The synthesis of such a complex compound would likely involve multiple steps, including the synthesis of the phosphine and diamine ligands, followed by coordination to the ruthenium metal center .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the ruthenium atom at the center, coordinated to the phosphine and diamine ligands . The exact geometry would depend on the specific details of the ligands and the oxidation state of the ruthenium.Chemical Reactions Analysis
As a complex organometallic compound, this substance could be involved in a variety of chemical reactions . It might act as a catalyst, facilitating reactions without being consumed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the nature of the ligands . It would likely be a solid at room temperature, and its solubility would depend on the specific ligands .Applications De Recherche Scientifique
1. Asymmetric Hydrogenation of Ketones
Ruthenium(II) dichlorides with racemic atropos-biaryl-based diphosphanes and optically active 1,2-diphenylethane-1,2-diamine (DPEN) as ligands have been used in the asymmetric hydrogenation of ketones. This method involves the synthesis and separation of trans and cis isomers of these complexes, which exhibit different performances in catalysis based on matching and mismatching combinations (Facchetti et al., 2012).
2. Electrophosphorescent Devices
Novel host materials incorporating hole-transporting moieties and electron-transporting tetraphenylsilane moieties have been synthesized. These materials, when used with Ir(bt)2(acac) as an emitter, demonstrate high thermal and morphological stability and show maximum current and power efficiency in yellow phosphorescent organic light-emitting diodes (Zhang et al., 2015).
3. Synthesis of Potential Hemilabile Ligand
The synthesis of (8-methoxynaphth-1-yl)diphenylphosphine and its subsequent oxidation to corresponding sulfide and selenide compounds have been studied. This process demonstrates the use of the naphthalene backbone in the synthesis of potential hemilabile ligands (Knight et al., 2010).
4. Preparation of 1,2-Dihydro-1,2-diphosphaacenaphthylenes
The impact of the peri-geometry of a rigid naphthalene-1,8-diyl backbone on the phosphenium formation reaction was investigated. This led to the discovery of new compounds featuring the 1,2-dihydro-1,2-diphosphaacenaphthylene motif and heterophosphonium functionalities (Kilian et al., 2006).
Mécanisme D'action
(1S,2S)-1,2-Diphenylethane-1,2-diamine
This is a chiral compound that is often used in organic synthesis . It has two phenyl groups and two amine groups attached to an ethane backbone. The stereochemistry of the compound (1S,2S) indicates the spatial arrangement of these groups.
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
This compound contains two naphthalene rings, each attached to a diphenylphosphanyl group . Naphthalene is a polycyclic aromatic hydrocarbon, and phosphines are commonly used as ligands in the field of inorganic chemistry.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H32P2.2C14H16N2.2ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;;/h2*1-32H;2*1-10,13-14H,15-16H2;2*1H;;/q;;;;;;2*+2/p-2/t;;2*13-,14-;;;;/m..00..../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLHQCTXYLPKCS-CIFOXICJSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H96Cl2N4P4Ru2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1943.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2556956.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)







![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)


![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)